molecular formula C7H11NO2 B1291277 4-Methoxytetrahydro-2H-pyran-4-carbonitrile CAS No. 155650-56-9

4-Methoxytetrahydro-2H-pyran-4-carbonitrile

Cat. No. B1291277
M. Wt: 141.17 g/mol
InChI Key: JYLRHRCUJLPODN-UHFFFAOYSA-N
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Description

The compound 4-Methoxytetrahydro-2H-pyran-4-carbonitrile is a chemical of interest due to its potential applications in various fields of chemistry and biology. While the provided papers do not directly discuss this compound, they do provide insights into similar pyran derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of pyran derivatives often involves multi-component reactions that can generate complex structures efficiently. For instance, a three-component condensation involving β-ketonitriles, pyridinium ylides, and aldehydes has been used to synthesize a library of dihydrofuran and pyran carbonitriles with good yields and diastereoselectivity . This method demonstrates the versatility of pyran synthesis, which could potentially be applied to the synthesis of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile.

Molecular Structure Analysis

X-ray diffraction (XRD) and spectroscopic methods such as FT-IR and NMR are commonly used to characterize the molecular structure of pyran derivatives . Density functional theory (DFT) calculations complement these experimental techniques by providing detailed information on molecular and chemical properties, such as electron density distribution and reactivity descriptors . These methods could be employed to analyze the molecular structure of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile.

Chemical Reactions Analysis

Pyran derivatives can undergo various chemical transformations. For example, the removal of protecting groups, reduction reactions, and subsequent reactions with aldehydes and ketones can lead to the formation of secondary amines and amides . These transformations highlight the reactivity of the pyran ring and its substituents, which is relevant for understanding the chemical behavior of 4-Methoxytetrahydro-2H-pyran-4-carbonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives, such as dipole moment, polarizability, and hyperpolarizability, can be investigated using computational methods . These properties are indicative of a molecule's capability to participate in non-linear optical (NLO) effects and its potential as a material in electronic applications. Additionally, interactions with biological molecules, such as DNA bases, can be studied to assess the biological relevance of these compounds .

Scientific Research Applications

“4-Methoxytetrahydro-2H-pyran-4-carbonitrile” is a chemical compound with the molecular formula C7H11NO2 . It’s a colorless to yellow liquid and is stored at temperatures between 2-8°C . This compound is used in various scientific fields, particularly in chemical synthesis .

  • Synthesis of 4H-Pyrans

    • Field : Organic Chemistry
    • Application : This compound might be used in the synthesis of 4H-Pyrans . 4H-Pyrans are a structural motif present in many natural products and are key intermediates in the construction of many of these structures .
    • Method : The specific method of application or experimental procedure is not detailed in the available literature .
    • Results : The results or outcomes obtained from this application are not specified in the available literature .
  • Ultrasound-Assisted Multicomponent Synthesis

    • Field : Organic Chemistry
    • Application : This compound might be used in the ultrasound-assisted multicomponent synthesis of 4H-Pyrans . This process is performed in pure water and with only a 20 mol% of catalyst loading .
    • Method : The method involves the use of ultrasound to assist in the synthesis process . The reaction times are short, and the procedure is clean .
    • Results : The results of this application are not specified in the available literature .
  • DNA Binding Studies

    • Field : Biochemistry
    • Application : This compound might be used in DNA binding studies . 4H-pyran derivatives behave preferably as minor groove binders over major groove or intercalators .
    • Method : The method involves the use of ultrasound to assist in the synthesis process . The reaction times are short, and the procedure is clean .
    • Results : DNA interaction analysis reveals that 4H‐pyran derivatives have resulted to be interesting DNA binders with high binding constants (Kb ranges from 1.53 × 10^4 M^−1 to 2.05 × 10^6 M^−1) .
  • Synthesis of 2H-Pyrans

    • Field : Organic Chemistry
    • Application : This compound might be used in the synthesis of 2H-Pyrans . 2H-Pyrans are a structural motif present in many natural products and are key intermediates in the construction of many of these structures .
    • Method : The specific method of application or experimental procedure is not detailed in the available literature .
    • Results : The results or outcomes obtained from this application are not specified in the available literature .

Safety And Hazards

The safety information for 4-Methoxytetrahydro-2H-pyran-4-carbonitrile indicates that it is dangerous. The hazard statements include H301, H311, and H331 . Precautionary statements include P261, P280, P301+P310, and P311 .

properties

IUPAC Name

4-methoxyoxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-9-7(6-8)2-4-10-5-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLRHRCUJLPODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618276
Record name 4-Methoxyoxane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxytetrahydro-2H-pyran-4-carbonitrile

CAS RN

155650-56-9
Record name 4-Methoxyoxane-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxyoxane-4-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 4,4-dimethoxytetrahydropyran (4.39 g, 30.0 mmol) was dissolved in dichloromethane (60 mL), and tert-butyl isocyanide (3.73 mL, 33.0 mmol) and titanium tetrachloride (3.95 mL, 36.8 mmol) were added thereto at −78° C., and then, the mixture was stirred overnight at room temperature. To the mixture, an aqueous sodium hydrogen carbonate solution was added, and the mixture was filtered through Celite, and then, the filtrate was extracted with chloroform. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=80/20) to give 4-methoxytetrahydropyran-4-carbonitrile (3.30 g, 23.4 mmol, yield: 78%).
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.73 mL
Type
reactant
Reaction Step Two
Quantity
3.95 mL
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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